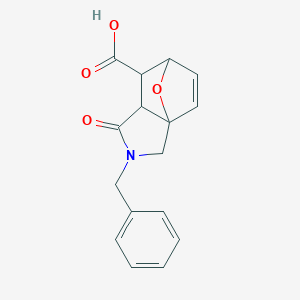

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Properties

IUPAC Name |

3-benzyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-14-13-12(15(19)20)11-6-7-16(13,21-11)9-17(14)8-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBKFAZBKSPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Schiff Bases

- Reactants: Benzyl amine and furfural.

- Conditions: Typically carried out in a suitable solvent under mild conditions to form the corresponding imine (Schiff base) intermediates.

This condensation is a straightforward step that sets the stage for the nucleophilic addition.

Grignard Addition to Schiff Base

Reaction with Maleic Anhydride

- The homoallylamines are reacted with maleic anhydride to afford isoindolocarboxylic acids.

- This step involves a tandem N-acylation and intramolecular Diels–Alder (IMDA) cycloaddition sequence.

- The IMDA reaction is highly stereoselective, producing exclusively exo-adducts as a mixture of two diastereomers (trans and cis) depending on the orientation of the substituents relative to the epoxy bridge.

Purification and Isolation

- The crude isoindolocarboxylic acids can be purified by silica-gel column chromatography using hexanes and ethyl acetate mixtures.

- The isolated compounds are characterized by NMR and X-ray crystallography to confirm stereochemistry and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Schiff base formation | Benzyl amine + furfural, mild solvent | Quantitative | Simple condensation |

| Grignard addition | Allyl MgBr or methallyl MgCl, anhydrous solvent | High (multigram scale) | Efficient nucleophilic addition |

| Reaction with maleic anhydride | Maleic anhydride, room temperature | Good (variable) | Tandem N-acylation and IMDA cycloaddition |

| Purification | Silica gel chromatography (hexanes/ethyl acetate) | - | Isolates diastereomeric mixture |

Mechanistic Insights and Stereochemistry

- The IMDA cycloaddition proceeds via an exo transition state, favoring formation of epoxy-bridged isoindole structures.

- The stereochemical outcome results in a mixture of trans and cis diastereomers, which are separable and characterized by NMR and crystallography.

- The epoxy bridge formation is critical for the biological and chemical properties of the compound.

- The presence of benzyl substituents influences the reactivity and selectivity of the cycloaddition step.

Alternative and Supporting Synthetic Approaches

- Some methods incorporate one-pot multicomponent reactions such as the Ugi-azide reaction followed by cycloaddition and dehydration to form related isoindolinone derivatives.

- These methods involve sequential addition of amines, aldehydes, isocyanides, and azidotrimethylsilane, followed by maleic anhydride treatment and acid-catalyzed cyclization under microwave heating.

- Although these approaches are more common for tetrazolylmethyl-isoindolin-1-ones, they demonstrate the versatility of cycloaddition and ring-closing strategies applicable to epoxyisoindole synthesis.

Summary Table of Key Synthetic Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Key Features |

|---|---|---|---|

| 1 | Schiff base (imine) | Benzyl amine + furfural, mild solvent | Precursor for Grignard addition |

| 2 | Homoallylamine | Allyl MgBr or methallyl MgCl, anhydrous solvent | Nucleophilic addition to imine |

| 3 | Isoindolocarboxylic acid | Maleic anhydride, room temp, tandem N-acylation/IMDA | Stereoselective cycloaddition |

| 4 | 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | Purification by column chromatography | Mixture of trans/cis diastereomers |

Research Findings and Practical Considerations

- The synthetic route is robust and scalable to kilogram quantities, suitable for further functionalization or pharmaceutical development.

- Diastereomeric mixtures require careful chromatographic separation for pure isomers.

- The epoxy bridge confers rigidity and unique stereochemical features that are important for downstream applications.

- Reaction monitoring by NMR and crystallographic analysis confirms the stereochemical integrity and purity of the final product.

- The methodology benefits from mild reaction conditions, avoiding harsh reagents or extreme temperatures, enhancing safety and environmental compatibility.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> (catalytic) | Methyl 2-benzyl-1-oxo-...-7-carboxylate | 85% | |

| DCC/DMAP + benzyl alcohol | Benzyl ester derivative | 78% |

Key Findings :

-

Reaction kinetics favor esterification in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Steric hindrance from the benzyl group slightly reduces reaction rates compared to non-substituted analogs.

Oxidation:

The epoxyisoindole core and ketone group participate in oxidative transformations:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | Epoxy ring-opened dicarboxylic acid | 62% | |

| CrO<sub>3</sub>/AcOH | Oxidized ketone derivatives | 55% |

Reduction:

Selective reduction of the ketone or epoxy group:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH<sub>4</sub>/THF | Alcohol derivative (C-1 hydroxy) | 70% | |

| H<sub>2</sub>/Pd-C (1 atm) | Partially saturated bicyclic structure | 48% |

Thermal Decarboxylation:

Heating above 200°C induces loss of CO<sub>2</sub>, yielding:

-

Product : 2-Benzyl-3a,6-epoxyisoindolin-1-one

-

Conditions : Solvent-free, 220°C, 2 hrs.

Nucleophilic Substitution:

The epoxy ring undergoes ring-opening reactions:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NH<sub>3</sub>/H<sub>2</sub>O (pH 10) | Amino-alcohol derivative | 68% | |

| NaBH<sub>4</sub>/EtOH | Reduced diol intermediate | 75% |

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions:

| Diene | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12 hrs | Fused tricyclic adduct | 60% | |

| 1,3-Butadiene | Microwave, 100°C | Bicyclo[2.2.1]heptane derivative | 52% |

Stereochemical Notes :

Ring-Rearrangement Metathesis (RRM)

Hoveyda-Grubbs catalysts enable skeletal reorganization:

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hoveyda-Grubbs 2nd gen | CH<sub>2</sub>Cl<sub>2</sub>, 40°C, 24 hrs | Cyclopenta-fused oxabicyclic compound | 58% |

Mechanistic Insight :

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

-

Product : Isoindole lactone derivative

-

Conditions : HCl (conc.), reflux, 6 hrs.

Critical Analysis of Reactivity Trends

-

Steric Effects : The benzyl group at C-2 impedes reactions at the epoxy ring, requiring harsher conditions compared to non-benzylated analogs.

-

Solvent Dependence : Polar solvents (e.g., DMF, MeCN) accelerate esterification but hinder Diels-Alder reactions due to reduced dienophile activity .

-

Catalyst Compatibility : Hoveyda-Grubbs catalysts outperform standard Grubbs analogs in metathesis due to enhanced stability .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects: Some studies suggest that compounds with similar frameworks may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Organic Synthesis

In organic chemistry, 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid serves as a versatile building block for synthesizing more complex molecules.

Applications:

- Synthesis of Complex Natural Products: The compound can be utilized to create various natural product analogs due to its ability to undergo functional group transformations .

- Ligand Development: It can act as a ligand in coordination chemistry, where its unique structure allows for the formation of stable complexes with transition metals .

Materials Science

The properties of this compound make it suitable for applications in materials science.

Potential Uses:

- Polymer Chemistry: The compound can be used as a monomer in the production of novel polymers with specific mechanical and thermal properties .

- Coatings and Adhesives: Its chemical stability and adhesion properties make it a candidate for developing advanced coatings and adhesives that require durability and resistance to environmental factors.

Analytical Chemistry

Due to its distinctive molecular structure, this compound can also be employed in analytical techniques.

Applications:

- Chromatography: The compound can be utilized as a standard reference material in chromatographic analyses to ensure the accuracy of measurements .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This can result in the modulation of enzyme activity and the alteration of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The epoxyisoindole scaffold is highly modular, with variations in substituents leading to distinct physicochemical and functional properties:

Key Insights :

Stereochemical Considerations

The cis/trans diastereomerism of epoxyisoindole derivatives critically impacts their reactivity:

- trans-Isomers (e.g., trans-5A) : Exhibit higher reactivity in ring-closing metathesis (RRM) and heterocyclization reactions due to favorable orbital alignment .

- cis-Isomers (e.g., cis-5B) : Often inert in further transformations, limiting synthetic utility .

- Synthetic Control : Solvent and temperature influence diastereoselectivity. For example, using CH₂Cl₂ at −16°C yields a 3:1 trans/cis ratio, while MeCN at reflux (∆) shifts the ratio to 7:1 (Table 1).

Optimization Insights :

Physical and Electronic Properties

Computational studies (PM6, M06/TZVP) on analogues reveal:

Conformational Analysis

- Ring Puckering : The six-membered epoxyisoindole core adopts boat or chair conformations depending on substituents. For example, bromo derivatives favor a boat conformation due to steric strain .

- NMR/X-ray Data : Benzyl substituents induce slight distortion in the isoindole ring, as seen in crystallographic studies .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Based on analogous epoxide-containing compounds (e.g., 3a,6-epoxyisoindole derivatives), prioritize PPE (gloves, goggles, lab coats) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Emergency Measures : For spills or exposure, follow OSHA-compliant protocols: rinse eyes/skin with water for ≥15 minutes, evacuate inhalation cases to fresh air, and seek medical attention .

- Storage : Store in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers) .

Q. What spectroscopic techniques are essential for characterizing the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzyl substituent, epoxide moiety, and carboxylic acid group.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and epoxy ring vibrations (~1250 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry of the epoxide and hexahydroisoindole core if single crystals are obtainable .

Q. How should researchers design preliminary experiments to synthesize this compound?

- Methodological Answer :

- Multi-Step Synthesis : Likely involves (1) benzylation of a precursor, (2) epoxidation, and (3) cyclization.

- Design of Experiments (DoE) : Apply statistical DoE (e.g., factorial designs) to optimize reaction parameters (temperature, catalyst loading) and minimize trial runs .

- Yield Optimization : Use response surface methodology (RSM) to balance competing factors like epoxide stability and ring-opening side reactions .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway discovery for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model epoxidation energetics and transition states, prioritizing low-barrier pathways .

- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates and byproducts, reducing experimental dead ends .

- Machine Learning (ML) : Train ML models on existing isoindole reaction datasets to predict optimal solvents/catalysts .

Q. What strategies resolve contradictory data in reaction yields or stereochemical outcomes?

- Methodological Answer :

- Statistical Analysis : Use ANOVA to identify significant variables (e.g., pH, temperature) causing yield discrepancies .

- Cross-Validation : Pair experimental results with computational simulations (e.g., molecular dynamics) to verify epoxide ring stability under varying conditions .

- Controlled Replicates : Conduct triplicate runs with strict environmental controls (humidity, oxygen levels) to isolate confounding factors .

Q. How can the stereochemistry of the epoxide moiety be conclusively determined?

- Methodological Answer :

- X-ray Crystallography : The gold standard for absolute configuration determination, though challenging for low-crystallinity compounds.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign epoxide stereochemistry .

- NMR Coupling Constants : Analyze values in the hexahydroisoindole ring to infer spatial arrangements .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns for enantiomeric resolution if stereoisomers form during synthesis .

- Membrane Technologies : Leverage nanofiltration or reverse osmosis to isolate polar carboxylic acid derivatives .

- Countercurrent Chromatography (CCC) : Effective for non-crystalline compounds due to its solvent flexibility and high purity yields .

Q. How can researchers integrate this compound into studies of structure-activity relationships (SAR) for drug discovery?

- Methodological Answer :

- Functional Group Modifications : Systematically alter the benzyl or epoxide groups to assess bioactivity changes (e.g., enzyme inhibition).

- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins .

- Pharmacokinetic Profiling : Employ in vitro assays (e.g., microsomal stability tests) to evaluate metabolic stability of the hexahydroisoindole core .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.